![molecular formula C21H20N2O2S B5084917 N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B5084917.png)
N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential use in medical research. DMTA is a small molecule that has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide is believed to exert its effects through the inhibition of certain enzymes and proteins in the body. Specifically, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation, as well as the activity of certain kinases involved in cell growth and division.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide has been shown to have various biochemical and physiological effects in the body. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have antioxidant effects, which may help protect cells from damage. Furthermore, N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide in laboratory experiments is that it is a small molecule, which makes it easier to study than larger molecules. Additionally, N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide is that it may not be as potent as other compounds, which could limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several potential directions for future research on N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide. One area of interest is the development of N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies could investigate the mechanisms by which N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide exerts its effects, as well as its potential use in other areas of medicine, such as pain management and neurodegenerative diseases. Finally, researchers could explore the use of N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide in combination with other compounds to enhance its effectiveness.
Synthesemethoden
N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide can be synthesized through a multi-step process involving the reaction of 3,4-dimethylaniline with 2-thienylacetic acid, followed by the addition of benzoyl chloride and purification through column chromatography. This method has been successfully used by researchers to produce high-quality N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide for use in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide has been the subject of various scientific studies due to its potential applications in medical research. One study found that N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Another study found that N-(3,4-dimethylphenyl)-2-[(2-thienylacetyl)amino]benzamide can inhibit the growth of certain cancer cells, suggesting that it may have anti-cancer properties.
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2-thiophen-2-ylacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14-9-10-16(12-15(14)2)22-21(25)18-7-3-4-8-19(18)23-20(24)13-17-6-5-11-26-17/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCASDKARCOCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-[(thiophen-2-ylacetyl)amino]benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.